Molecular Weight and Elemental Composition Differentiation vs. Trifluoromethyl and Non-Fluorinated Analogs
The compound has a molecular weight of 191.11 g/mol and a molecular formula of C₇H₄F₃NO₂ . This provides a key differentiation point from common analogs. Compared to a hypothetical non-fluorinated methyl analog (1-methyl-2-fluoro-3-nitrobenzene), the presence of the -CF₂H group adds significant mass (approx. +18 g/mol) and fluorine content. More critically, when compared to its trifluoromethyl counterpart, 1-(trifluoromethyl)-2-fluoro-3-nitrobenzene (MW: 209.10 g/mol, C₇H₃F₄NO₂), the difluoromethyl compound is approximately 18 g/mol lighter [1]. This lower molecular weight can be advantageous in drug discovery for improving ligand efficiency metrics (LE = -log(IC₅₀)/MW).
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 191.11 g/mol |
| Comparator Or Baseline | 1-(Trifluoromethyl)-2-fluoro-3-nitrobenzene: 209.10 g/mol |
| Quantified Difference | Δ = -17.99 g/mol |
| Conditions | Exact mass based on molecular formula C₇H₄F₃NO₂ |
Why This Matters
Lower molecular weight relative to the CF3 analog can be crucial for improving drug-likeness and ligand efficiency metrics in lead optimization programs, while maintaining a similar fluorinated motif.
- [1] PubChem. (n.d.). 1-Fluoro-2-nitro-3-(trifluoromethyl)benzene (CID 53406545). Compound Summary. View Source
